2-(2,3-dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a central hydrazide (-NH-NH-CO-) linker connecting two aromatic moieties: a 2,3-dichlorophenoxy group and a 4-oxo-4H-chromen-3-yl (chromone) substituent. The dichlorophenoxy group enhances lipophilicity and electron-withdrawing effects, while the chromone moiety contributes to π-π stacking and hydrogen-bonding interactions .
Properties
CAS No. |
477734-29-5 |
|---|---|
Molecular Formula |
C18H12Cl2N2O4 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-13-5-3-7-15(17(13)20)26-10-16(23)22-21-8-11-9-25-14-6-2-1-4-12(14)18(11)24/h1-9H,10H2,(H,22,23)/b21-8+ |
InChI Key |
NBIXHDFZWOBXQI-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-oxo-4H-chromene-3-carbaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chromenylmethylidene moiety to its reduced form.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenoxy)-N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The chromenylmethylidene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Structural Features
Target Compound
- Phenoxy Substituent: 2,3-Dichlorophenoxy (two adjacent chlorine atoms).
- Chromone Substituent : 4-Oxo-4H-chromen-3-yl (chromone with a ketone at position 4).
Analogs
(E)-N´-(4-Hydroxy-3-Methoxybenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetohydrazide (2h) Phenoxy Substituent: 4-Methyl-2-oxo-2H-chromen-7-yloxy (methyl and ketone groups on coumarin). Hydrazide Substituent: 4-Hydroxy-3-methoxybenzylidene (polar hydroxyl and methoxy groups). Key Data: Melting point (253–254°C), yield (76%), distinct IR (1,720 cm⁻¹ for C=O) and NMR signals (δ 8.52 ppm for HC=N) .
2-(4-Chlorophenoxy)-N′-(2-Oxoindol-3-yl)Acetohydrazide Phenoxy Substituent: 4-Chlorophenoxy (single para-chlorine). Hydrazide Substituent: 2-Oxoindol-3-yl (indole-derived substituent).
2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-Hydroxyphenyl)Methylene]Acetohydrazide Phenoxy Substituent: 2,4-Dichlorophenoxy (meta- and para-chlorines). Hydrazide Substituent: 4-Hydroxybenzylidene. Key Data: Positional isomer of the target compound; chlorine arrangement alters electronic effects and steric hindrance .
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N′-[(E)-(3-Methylphenyl)Methylidene]Acetohydrazide Core Structure: Triazole-thioether replaces phenoxy group.
Key Observations :
- Higher yields (70–85%) are achieved with prolonged reflux (9–16 hours) for coumarin derivatives .
- Room-temperature synthesis (e.g., CHH 5) reduces energy input but may lower yields .
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretches near 1,720 cm⁻¹ (acetohydrazide) and 1,695 cm⁻¹ (chromone ketone), similar to Compound 2h .
- Compound 2h : Sharp peaks at 1,720 cm⁻¹ (C=O) and 1,618 cm⁻¹ (C=N) .
NMR Spectroscopy
- Chromone Protons : In Compound 2h, H-3 of the chromone resonates at δ 6.24 ppm, while H-8 appears at δ 6.73 ppm .
- Hydrazide Linkage : The HC=N proton in analogs typically appears at δ 8.3–8.5 ppm .
Melting Points
Biological Activity
2-(2,3-Dichlorophenoxy)-N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]acetohydrazide, with CAS Number 477734-29-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 391.20 g/mol. It is characterized by the presence of a dichlorophenoxy group and a chromene derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H12Cl2N2O4 |
| Molecular Weight | 391.20 g/mol |
| CAS Number | 477734-29-5 |
| Purity | NLT 98% |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and antioxidant effects.
Anti-inflammatory Activity
Studies have shown that derivatives of chromenes possess inhibitory effects on cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes. For instance, certain hydrazone derivatives have demonstrated moderate inhibition against COX-2 and LOX enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. Similar compounds have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and other tumorigenic cell lines. The mechanism often involves the induction of apoptosis and disruption of mitochondrial function .
Antioxidant Activity
The antioxidant capacity of compounds related to this structure has been assessed through various assays measuring their ability to scavenge free radicals. These compounds can protect cellular components from oxidative damage, which is significant in preventing chronic diseases .
Case Studies
- Inhibition of Cholinesterases : A study evaluated the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited dual inhibitory effects, which could be beneficial in treating Alzheimer's disease by modulating cholinergic activity .
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that certain hydrazone derivatives caused significant cytotoxicity at specific concentrations, indicating their potential as anticancer agents .
Research Findings
Recent studies highlight the following key findings regarding the biological activity of this compound:
- Inhibition Profiles : Compounds similar to this hydrazide have shown IC50 values ranging from 5.4 μM to 24.3 μM against AChE and BChE, demonstrating their efficacy as enzyme inhibitors .
- Mechanistic Insights : Molecular docking studies suggest that these compounds interact with key residues in target enzymes through hydrogen bonding and halogen interactions, enhancing their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
